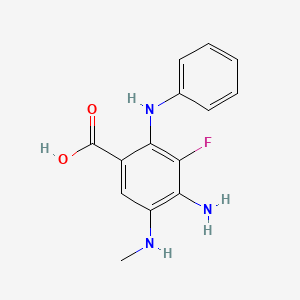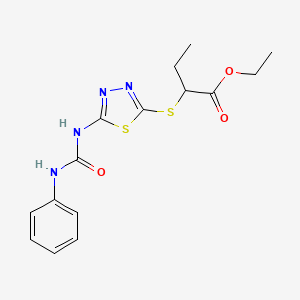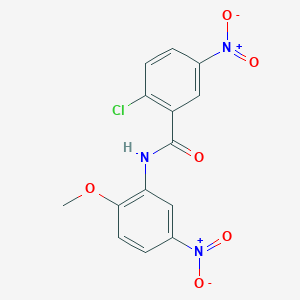
N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as NLG919, is a small molecule inhibitor that targets the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan. NLG919 has gained significant attention in recent years due to its potential application in cancer immunotherapy.
Scientific Research Applications
Anticancer Activity
The compound N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, along with its derivatives, has been extensively researched for its potential in cancer treatment. One study highlights the synthesis of novel benzamides and quinazolinones as analogs to the compound, which demonstrated remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, HeLa, and MDA-MB-231. These compounds were found to be more potent than the standard drug, CFM-1, with certain derivatives exhibiting IC50 values in the low micromolar range, indicating strong anticancer efficacy (Alafeefy et al., 2015).
Antioxidant Properties
Another dimension of research on N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives involves their antioxidant activities. A series of these compounds were synthesized and demonstrated significant antioxidant activity, as evidenced by their ability to scavenge free radicals effectively. The antioxidant properties of these compounds are particularly noteworthy because they may play a protective role in various pathological conditions, including cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).
Antiepileptic Potential
Research into the neurological applications of derivatives of N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide has unveiled promising antiepileptic potential. A study involving the synthesis of phthalimide derivatives bearing amino acid conjugated anilines revealed that certain compounds significantly increased the seizure latency time in mice, comparable to the effects of the established antiepileptic drug, thalidomide. This suggests a potential therapeutic application of these compounds in epilepsy management (Asadollahi et al., 2019).
Antimicrobial and Antibacterial Efficacy
Studies on N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have also explored their antimicrobial properties. A notable investigation synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, which exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. These findings suggest a potential application of these compounds as novel antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCYKECRMYFYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)


![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)



![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)
![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)